molecular formula C5H13CaClNO4P B588167 Phosphocholine-d9 Chloride Calcium Salt CAS No. 344299-43-0

Phosphocholine-d9 Chloride Calcium Salt

Cat. No. B588167
CAS RN: 344299-43-0
M. Wt: 266.719
InChI Key: ICVPTJCCKTXCDT-VIVYLVLJSA-L
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Description

Phosphocholine-d9 Chloride Calcium Salt is a labelled version of Phosphocholine Chloride . It is a specific promoter of heparin and serum β-lipoprotein interaction . It has been shown to protect the membranes of platelets, erythrocytes, and lysosomes against the labilizing action of various known membrane labilizers .


Molecular Structure Analysis

The molecular formula of Phosphocholine-d9 Chloride Calcium Salt is C5H4D9NO4P•Ca•Cl . It has a molecular weight of 266.72 .


Physical And Chemical Properties Analysis

Phosphocholine-d9 Chloride Calcium Salt has a molecular weight of 266.72 . It is a solid at room temperature . It is light sensitive and hygroscopic .

Scientific Research Applications

Mass Spectrometry in Clinical Research

Phoscholin-d9: is utilized in mass spectrometry to enhance the sensitivity and accuracy of biomarker detection in clinical research. The compound’s deuterated form allows for precise tracking and quantification of phosphocholine in biological samples, aiding in the discovery of potential biomarkers for diseases .

Lipidomics Research

In lipidomics, Phosphocholine-d9 Chloride Calcium Salt serves as a high-quality, deuterated standard. It is used to accurately measure and analyze the lipid composition of cells and tissues, which is crucial for understanding cellular processes and identifying lipid-based biomarkers .

Drug Development and Pharmacokinetics

Calcium phosphorylcholine-d9 (chloride): is incorporated into drug molecules as a tracer to monitor their distribution and metabolism in the body. This application is particularly valuable during the drug development process, where understanding the pharmacokinetic profile of new drugs is essential .

Biomolecular Structure Determination

Researchers employ Phoscholin-d9 in nuclear magnetic resonance (NMR) spectroscopy to determine the structure of biomolecules. The deuterium atoms in the compound serve as non-perturbing markers, providing insights into the molecular environment without affecting the system’s natural state .

Metabolic Studies

The stable isotope-labeled Phosphocholine-d9 Chloride Calcium Salt is used in metabolic studies to trace and quantify metabolic pathways. It helps in elucidating the role of phosphocholine in various metabolic processes, including its involvement in membrane synthesis and signal transduction .

Coating of Medical Devices

Calcium phosphorylcholine-d9 (chloride): is used in the coating of drug-eluting stents (DES). The phosphorylcholine group mimics the outer layer of cell membranes, reducing the risk of inflammation and thrombosis, and improving the biocompatibility of these medical devices .

Safety and Hazards

Phosphocholine-d9 Chloride Calcium Salt may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPTJCCKTXCDT-VIVYLVLJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13CaClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858313
Record name Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

344299-43-0
Record name Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344299-43-0
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